molecular formula C15H24N2 B5626138 1-(4-isopropylbenzyl)-4-methylpiperazine

1-(4-isopropylbenzyl)-4-methylpiperazine

Cat. No. B5626138
M. Wt: 232.36 g/mol
InChI Key: FUMNTALENLNZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-isopropylbenzyl)-4-methylpiperazine is a chemical compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of piperazines and has been found to possess several interesting properties that make it a promising candidate for research.

Mechanism of Action

The exact mechanism of action of 1-(4-isopropylbenzyl)-4-methylpiperazine is not yet fully understood. However, it is believed to exert its effects by binding to certain receptors in the brain and modulating their activity. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Additionally, it has been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-isopropylbenzyl)-4-methylpiperazine has several biochemical and physiological effects. For example, it has been found to increase the release of certain neurotransmitters in the brain, such as serotonin and dopamine. This could make it useful in the treatment of various neurological disorders, such as depression and anxiety. Additionally, it has been found to have potent anti-inflammatory and anti-cancer properties, which could make it useful in the development of new cancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-isopropylbenzyl)-4-methylpiperazine in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. Additionally, its potent anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new cancer drugs.
However, there are also some limitations to using 1-(4-isopropylbenzyl)-4-methylpiperazine in lab experiments. For example, its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results. Additionally, its high affinity for certain receptors in the brain could lead to unwanted side effects, which could complicate experimental design.

Future Directions

There are several future directions for research on 1-(4-isopropylbenzyl)-4-methylpiperazine. One potential area of research is the development of new drugs that target the sigma-1 receptor, which has been shown to be involved in the regulation of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-isopropylbenzyl)-4-methylpiperazine and its potential use in the treatment of various neurological disorders. Finally, more research is needed to explore the potential anti-cancer properties of this compound and its potential use in the development of new cancer drugs.

Synthesis Methods

The synthesis of 1-(4-isopropylbenzyl)-4-methylpiperazine involves the reaction of 4-isopropylbenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of around 100-120°C for several hours, and the resulting product is purified using standard techniques.

Scientific Research Applications

1-(4-isopropylbenzyl)-4-methylpiperazine has been extensively studied for its potential use in drug development. It has been found to possess several interesting properties that make it a promising candidate for research. For example, it has been shown to have a high affinity for certain receptors in the brain, which could make it useful in the treatment of various neurological disorders. Additionally, it has been found to have potent anti-inflammatory and anti-cancer properties, which could make it useful in the development of new cancer drugs.

properties

IUPAC Name

1-methyl-4-[(4-propan-2-ylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)15-6-4-14(5-7-15)12-17-10-8-16(3)9-11-17/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMNTALENLNZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.